molecular formula C11H15N3O B14884742 1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one

1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one

Cat. No.: B14884742
M. Wt: 205.26 g/mol
InChI Key: ARNGUZGXHQEPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one typically involves the reaction of 3-cyanopyridine with ethyl acetate under basic conditions. The reaction mixture is then subjected to catalytic hydrogenation in the presence of Raney nickel to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of serine/threonine-protein kinases, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Aminomethyl)pyridin-3-yl)piperidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its piperidine and pyridine moieties make it a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-[5-(aminomethyl)pyridin-3-yl]piperidin-2-one

InChI

InChI=1S/C11H15N3O/c12-6-9-5-10(8-13-7-9)14-4-2-1-3-11(14)15/h5,7-8H,1-4,6,12H2

InChI Key

ARNGUZGXHQEPLY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CN=CC(=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.